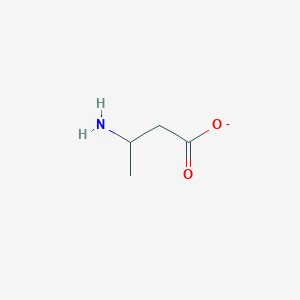
1,3-Dihydroxybutan-2-one
Overview
Description
1,3-dihydroxybutan-2-one is a primary alpha-hydroxy ketone that is butan-2-one substituted by a hydroxy group at positions 1 and 3. It is a primary alpha-hydroxy ketone and a secondary alpha-hydroxy ketone. It derives from a butane-1,3-diol and a butan-2-one.
Scientific Research Applications
Spore-Inhibiting Activity
Esters of 1,3-dihydroxybutane, which is closely related to 1,3-dihydroxybutan-2-one, have been studied for their ability to inhibit the growth of Aspergillus niger spores. The activity of these esters is influenced by their lipophilic and steric parameters, like partition coefficient and molecular connectivity. The most effective molecule in this context was found to be 2-ethylbutanoyl-1,3-dihydroxy-butane (Rehn, 1983).
Metabolic Studies
1,3-Dihydroxybutan-2-one derivatives have been identified in the urine of patients, suggesting a role in metabolic processes, potentially derived from pyruvate by bacterial metabolism (Hommes et al., 1979).
DNA Adducts and Carcinogenic Metabolites
1,3-Dihydroxybutan-2-one derivatives have been implicated in the formation of DNA adducts, specifically as products of 1,3-butadiene metabolism. These adducts can lead to A → T transversions, which are significant in mutagenesis studies (Seneviratne et al., 2010).
Oxidation and Autoxidation Studies
The autoxidation of 3-hydroxybutan-2-one, a compound related to 1,3-dihydroxybutan-2-one, has been investigated in various mediums, providing insights into chemical processes like oxidation and enolization (Lubach & Drenth, 2010).
Environmental and Health Impact
Studies have shown that metabolites of 1,3-butadiene, such as 1,3-dihydroxybutan-2-one derivatives, are involved in the formation of hemoglobin adducts, indicating their potential impact on health and environment. These adducts serve as biomarkers for exposure to carcinogens like 1,3-butadiene (Swenberg et al., 2000).
properties
IUPAC Name |
1,3-dihydroxybutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h3,5-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZUWTXQPYQEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622459 | |
| Record name | 1,3-Dihydroxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxybutan-2-one | |
CAS RN |
138320-11-3 | |
| Record name | 1,3-Dihydroxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



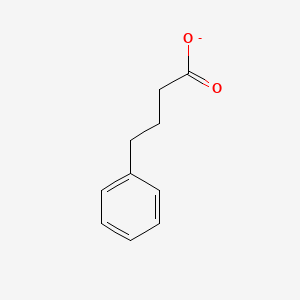

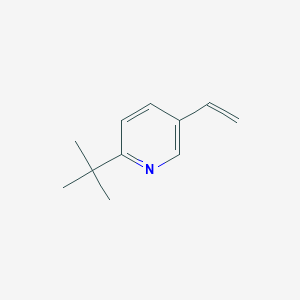

![(3S,4R)-3-[(1R)-1-hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260706.png)
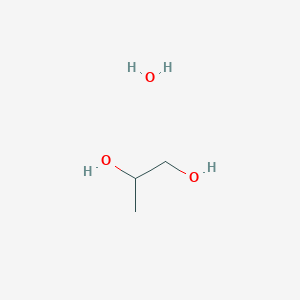
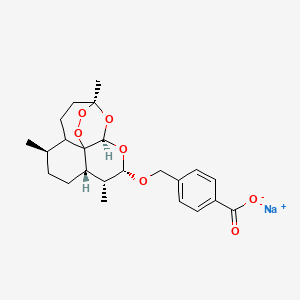
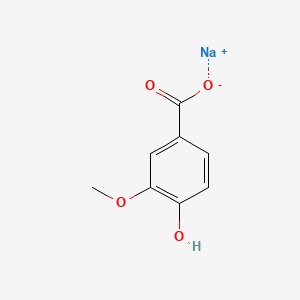
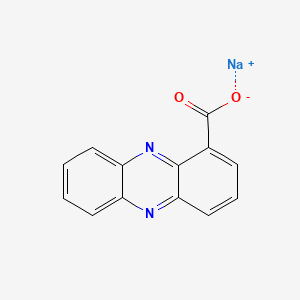


![OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1260714.png)
![6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260717.png)
